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Compound of Interest

Compound Name: Phenethyl isobutyrate

Cat. No.: B089656

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
phenethyl isobutyrate (CAS No. 103-48-0), a widely used fragrance and flavor ingredient.
The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The spectroscopic data for phenethyl isobutyrate is summarized below. These tables provide
guantitative information for easy reference and comparison.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data (300 MHz, CDCls)
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz
7.32-7.17 m - 5H Ar-H
4.29 t 7.0 2H -O-CH2-CHz2-Ar
2.94 t 7.0 2H -O-CH2-CHz2-Ar
2.54 sept 7.0 1H -CH(CHs)2
1.16 d 7.0 6H -CH(CHs)2

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (8) ppm Assignment
177.1 Cc=0
138.0 Ar-C (quaternary)
129.0 Ar-CH
128.5 Ar-CH
126.5 Ar-CH
65.1 -O-CHz2-
35.1 -CH2-CH2-Ar
34.1 -CH(CH3)2
19.0 -CH(CHs)2
Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data (Neat)
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Wavenumber (cm~?) Intensity Assignment

3088, 3065, 3029 Weak Aromatic C-H Stretch

2971, 2935, 2875 Strong Aliphatic C-H Stretch

1731 Strong C=0 Stretch (Ester)

1497, 1455 Medium C=C Stretch (Aromatic Ring)
1285, 1158 Strong C-O Stretch (Ester)

750. 698 Strong C-H Out-of-plane Bend

(Aromatic)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (GC-MS, 70 eV)

mlz Relative Intensity (%) Proposed Fragment

104 99.99 [CsHs]* (styrene molecular ion)
43 43.07 [CsH7]* (isopropyl cation)

105 17.50 [CsHo]* (phenylethyl cation)

71 14.90 [CaH70]* (isobutyryl cation)

91 9.86 [C7H7]* (tropylium cation)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A solution of phenethyl isobutyrate was prepared by dissolving

approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform

(CDCIs). The solution was transferred to a 5 mm NMR tube.
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e Instrumentation: *H and 3C NMR spectra were acquired on a 300 MHz NMR spectrometer.

e 1H NMR Acquisition:

[¢]

Pulse Sequence: Standard single-pulse sequence.

[¢]

Number of Scans: 16-32 scans were typically co-added.

[e]

Relaxation Delay: A relaxation delay of 1-2 seconds was used between scans.

o

Spectral Width: A spectral width of approximately 10-12 ppm was used.

[¢]

Referencing: The chemical shifts were referenced to the residual solvent peak of CDCls at
7.26 ppm.

e 13C NMR Acquisition:
o Pulse Sequence: Proton-decoupled pulse sequence.

o Number of Scans: A larger number of scans (e.g., 1024 or more) were accumulated to
achieve an adequate signal-to-noise ratio.

o Relaxation Delay: A relaxation delay of 2-5 seconds was employed.
o Spectral Width: A spectral width of approximately 200-220 ppm was used.

o Referencing: The chemical shifts were referenced to the solvent peak of CDCIls at 77.16
ppm.

Infrared (IR) Spectroscopy

o Sample Preparation: A drop of neat phenethyl isobutyrate was placed directly onto the
diamond crystal of an Attenuated Total Reflectance (ATR) accessory or between two
potassium bromide (KBr) salt plates to form a thin liquid film.[1]

e Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor
27 FT-IR, was used for analysis.[1]

o Data Acquisition:
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[e]

Spectral Range: The spectrum was recorded in the mid-infrared range, typically from 4000
to 400 cm~1.

[e]

Resolution: A spectral resolution of 4 cm~* was used.

o

Number of Scans: 16 to 32 scans were co-added to improve the signal-to-noise ratio.

[¢]

Background Correction: A background spectrum of the clean ATR crystal or empty salt
plates was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction and Separation: The sample was introduced via Gas Chromatography
(GC) using a system equipped with a capillary column (e.g., HP-5MS).

o Injector Temperature: 250 °C.
o Carrier Gas: Helium at a constant flow rate.

o Oven Temperature Program: The oven temperature was typically started at a low
temperature (e.g., 50-60 °C), held for a few minutes, and then ramped up to a final
temperature of around 250-280 °C.

e Instrumentation: A mass spectrometer, such as a HITACHI M-80B, operating in electron
ionization (El) mode was used for detection.[1]

e Mass Spectrometry Parameters:
o lonization Energy: 70 eV.

o Mass Range: The mass-to-charge ratio (m/z) was scanned over a range of approximately
40-400 amu.

o lon Source Temperature: Maintained at around 200-230 °C.

Visualization of Experimental Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid
sample like phenethyl isobutyrate.

Sample Preparation
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Data Processing & Interpretation
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Structure Elucidation & Confirmation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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